Pleuromutilin - 125-65-5

Pleuromutilin

Catalog Number: EVT-278823
CAS Number: 125-65-5
Molecular Formula: C22H34O5
Molecular Weight: 378.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

The first total synthesis of (+)-pleuromutilin was achieved using a chiral pool strategy, starting from cyclohex-2-en-1-one [, ]. Key steps include:

  • C12 epimerization to yield (+)-pleuromutilin [].

This synthetic route allows for the preparation of (+)-pleuromutilin, (+)-12-epi-mutilin, and related derivatives, showcasing its versatility in accessing various pleuromutilin analogs [].

Synthesis Analysis

Semi-synthetic approaches utilize naturally occurring pleuromutilin as a starting material for further modifications. One example involves the synthesis of valnemulin, a pleuromutilin antibiotic used in veterinary medicine []. The process includes:

  • Synthesis of pleuromutilin sulphonic acid ester by reacting pleuromutilin with sulfonic acid chloride under alkaline conditions [].
  • Substitution of the sulphonic acid ester with penicillamine to obtain sulpho-pleuromutilin [].
  • Coupling of sulpho-pleuromutilin with amino-protected D-R-valine to yield valnemulin [].

Other Approaches

  • Dialdehyde Cyclization Cascade: This approach utilizes samarium diiodide (SmI2) to mediate a cascade cyclization of a dialdehyde substrate, forming the core tricyclic structure of pleuromutilin with complete diastereocontrol [].
  • Click Chemistry: This method employs copper-catalyzed azide-alkyne cycloaddition to conjugate pleuromutilin with various side chains, including nucleosides, at the C22 position [, ]. This approach has enabled the exploration of structure-activity relationships and the development of derivatives with improved binding affinity to the bacterial ribosome [, ].
Molecular Structure Analysis

Pleuromutilin has been subjected to various chemical modifications to explore its structure-activity relationships and develop novel derivatives [, , , , , ]. Common reactions include:

  • Esterification/Acylation: Modification of the glycolic acid moiety at C14 is a prominent strategy for generating analogs with improved pharmacological properties [, , , ].
  • Alkylation/Arylation: Introduction of substituents at various positions, such as C19-C20, has been achieved through photoinduced radical addition reactions, including thiol-ene coupling and atom transfer radical additions (ATRAs) [].
Chemical Reactions Analysis

Pleuromutilin and its derivatives serve as valuable tools for investigating the structure and function of the bacterial ribosome [, , ]. Chemical footprinting studies utilizing pleuromutilin analogs have provided insights into the drug binding site within the PTC and the conformational changes associated with drug binding [, , ].

Studying Antimicrobial Resistance

The emergence of resistance to pleuromutilin antibiotics has prompted research to understand the mechanisms involved and develop strategies to combat it [, , , , , ]. Identified resistance mechanisms include:

  • Mutations in ribosomal protein L3 [, , , , ].
  • Cfr methylation of the ribosome [, , ].
  • Efflux pumps [, , , ].
Mechanism of Action

Pleuromutilin exerts its antibacterial activity by binding to the peptidyl transferase center (PTC) of the bacterial ribosome, specifically targeting the 50S subunit [, , , , , ]. This interaction inhibits protein synthesis, leading to bacterial growth arrest or death [, , , , , ].

  • The drug's core structure binds to the A-site of the PTC, while the C14 extension points toward the P-site [].
  • Interaction with the ribosome involves induced-fit motions, leading to conformational changes that tighten the binding pocket [].
  • Selectivity for bacterial ribosomes is attributed to interactions with non-conserved nucleotides surrounding the PTC [].
Physical and Chemical Properties Analysis
  • Solubility: Early pleuromutilin derivatives exhibited poor pharmacokinetic properties, hindering their development for systemic use in humans [, , ]. Recent advances have led to the synthesis of analogs with improved solubility and bioavailability [, ].
Applications

Antibacterial Agent Development

Pleuromutilin serves as a valuable scaffold for developing novel antibacterial agents, particularly against drug-resistant pathogens [, , , , , , ].

  • Veterinary Medicine: Tiamulin and valnemulin, both semi-synthetic pleuromutilin derivatives, are widely used in veterinary medicine for treating bacterial infections in livestock [, , , , ].
  • Human Medicine: Retapamulin, another derivative, was approved for topical use in humans for treating skin infections [, , , , ].
  • New Derivatives: Ongoing research focuses on developing pleuromutilin analogs with improved activity against Gram-negative bacteria, enhanced pharmacokinetic properties, and reduced resistance development [, , , , , ].
Future Directions
  • Developing New Analogs: Continued efforts to synthesize novel pleuromutilin derivatives with enhanced activity against multidrug-resistant Gram-negative bacteria, improved pharmacokinetic properties, and reduced potential for resistance development are crucial [, , , , , ].
  • Combating Resistance: Investigating novel strategies to circumvent or overcome existing resistance mechanisms, such as developing inhibitors of efflux pumps or modifying pleuromutilin scaffolds to evade resistance determinants, is essential [, , , , ].
  • Understanding Biosynthesis: Elucidating the complete biosynthetic pathway of pleuromutilin in Clitopilus species could enable the development of engineered biosynthetic platforms for producing novel analogs [, , ].
  • Exploring Synergistic Combinations: Investigating the potential synergy of pleuromutilin antibiotics with other antimicrobial agents could lead to more effective treatment regimens and potentially mitigate resistance development [, ].

Tiamulin

  • Compound Description: Tiamulin is a semi-synthetic pleuromutilin antibiotic widely utilized in veterinary medicine. It effectively targets Gram-positive bacteria and exhibits potent activity against various Mycoplasma species. Its mechanism of action involves binding to the bacterial ribosome, inhibiting protein synthesis. []
  • Relevance: Tiamulin is a semi-synthetic derivative of pleuromutilin, sharing its tricyclic core structure. It was one of the first pleuromutilin derivatives to be developed and approved for clinical use, highlighting the therapeutic potential of this class of antibiotics. [, ]

Valnemulin

  • Compound Description: Valnemulin is another semi-synthetic pleuromutilin antibiotic primarily used in veterinary medicine. Similar to tiamulin, it demonstrates efficacy against Gram-positive bacteria and Mycoplasma species, acting as a protein synthesis inhibitor at the bacterial ribosome. [, ]
  • Relevance: Valnemulin, like pleuromutilin, belongs to the pleuromutilin class of antibiotics, sharing the characteristic tricyclic core structure. It differs from pleuromutilin in its side chain modifications, which contribute to its enhanced antibacterial properties. [, ]

Retapamulin

  • Compound Description: Retapamulin is a semi-synthetic pleuromutilin antibiotic approved for topical use in humans. It exhibits potent activity against Gram-positive bacteria commonly implicated in skin infections. Its mechanism of action involves binding to the bacterial ribosome, effectively inhibiting protein synthesis. [, , , ]
  • Relevance: Retapamulin represents a significant advancement in the development of pleuromutilin antibiotics as it was the first derivative to gain approval for human use. Its structural similarity to pleuromutilin, particularly the conserved tricyclic core, underscores the therapeutic potential of this class of compounds. [, , , ]

Lefamulin

  • Compound Description: Lefamulin is a semi-synthetic pleuromutilin antibiotic that has progressed through clinical trials for treating community-acquired bacterial pneumonia and acute bacterial skin infections. It demonstrates a broader spectrum of activity compared to earlier pleuromutilins, encompassing both Gram-positive and certain Gram-negative bacteria. [, , ]
  • Relevance: Lefamulin represents a notable advancement in the development of pleuromutilin antibiotics, exhibiting an expanded spectrum of activity that includes certain Gram-negative bacteria. Its success in clinical trials highlights the potential of pleuromutilin derivatives for treating a wider range of bacterial infections. [, , ]

14-Deoxy-14-[(2-diethylaminoethyl)-mercaptoacetoxy]mutilin (81.723 hfu)

  • Compound Description: 14-Deoxy-14-[(2-diethylaminoethyl)-mercaptoacetoxy]mutilin, also known as 81.723 hfu, represents an early semi-synthetic derivative of pleuromutilin investigated for its antimicrobial properties. It demonstrated activity against a range of Gram-positive bacteria, including streptococci and staphylococci. Notably, it also exhibited efficacy against Mycoplasma species and showed activity against certain Gram-negative bacteria, including Shigella, Klebsiella, and Escherichia coli strains. []
  • Relevance: This compound is structurally related to pleuromutilin, differing in the modification of the glycolic acid side chain at position 14. It showcases the impact of chemical modifications on the antibacterial spectrum of pleuromutilin derivatives. []

12-epi-Mutilin

  • Compound Description: 12-epi-Mutilin is a stereoisomer of mutilin, a compound derived from pleuromutilin. It has been synthesized and studied as part of the effort to understand the structure-activity relationship of pleuromutilin and to potentially develop new antibacterial agents. [, ]
  • Relevance: This compound is a key intermediate in the synthesis of pleuromutilin and its derivatives. The stereochemistry at C12 significantly influences the biological activity of pleuromutilin, and the synthesis of 12-epi-mutilin allowed for the exploration of different stereoisomers and their potential as antibiotics. [, ]

12-epi-Pleuromutilin

  • Compound Description: 12-epi-Pleuromutilin is a stereoisomer of pleuromutilin differing in the configuration at the C12 position. It is a naturally occurring pleuromutilin derivative with potentially different biological activities. [, ]
  • Relevance: The stereochemical variation at C12 in 12-epi-pleuromutilin, compared to pleuromutilin, highlights the significance of this position in dictating the biological activity of pleuromutilin derivatives. [, ]

11,12-di-epi-Mutilin

  • Compound Description: 11,12-di-epi-Mutilin is a stereoisomer of mutilin with inversions at both the C11 and C12 positions. []
  • Relevance: This compound highlights the possibility of exploring multiple stereochemical variations in the pleuromutilin core structure to potentially develop new antibiotics. The synthesis of this compound helps to understand how different stereochemical configurations affect the biological activity of pleuromutilin derivatives. []

11,12-di-epi-Pleuromutilin

  • Compound Description: 11,12-di-epi-Pleuromutilin is a stereoisomer of pleuromutilin with inversions at both the C11 and C12 positions. [, ]
  • Relevance: Similar to 11,12-di-epi-mutilin, the synthesis of 11,12-di-epi-pleuromutilin emphasizes the importance of stereochemistry at the C11 and C12 positions in determining the biological activity of pleuromutilin. [, ]

Pleuromutilin Monosuccinate

  • Compound Description: Pleuromutilin monosuccinate is a derivative of pleuromutilin where a succinic acid moiety is attached to the pleuromutilin structure. This modification was explored to improve the water solubility of the parent compound, which is a key factor for developing injectable formulations. []
  • Relevance: This modification aimed to improve the pharmaceutical properties of pleuromutilin while retaining its antibacterial activity. []

Pleuromutilin–Polyamine Conjugates

  • Compound Description: Pleuromutilin–polyamine conjugates are a series of synthetic derivatives where polyamine chains of varying lengths are attached to the pleuromutilin scaffold. These conjugates were designed to overcome the limitations of pleuromutilin in combating Gram-negative bacteria. They exhibited a broader spectrum of activity, including against Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), and Escherichia coli, as well as the fungal strain Cryptococcus neoformans. []
  • Relevance: These conjugates address a significant limitation of pleuromutilin and its earlier derivatives: their lack of efficacy against many Gram-negative bacteria. This highlights a potential strategy for broadening the spectrum of activity of pleuromutilin-based antibiotics. []
  • Compound Description: Pleuromutilin sulphonic acid ester is a synthetic intermediate used in the production of valnemulin. It is not an antibiotic itself but plays a crucial role in the synthetic pathway of this important pleuromutilin derivative. []
  • Relevance: This compound is a key intermediate in the synthesis of valnemulin, a commercially important pleuromutilin antibiotic. Its inclusion underscores the synthetic strategies used to generate diverse pleuromutilin derivatives with improved pharmacological properties. []
  • Compound Description: Sulpho-pleuromutilin serves as another synthetic intermediate in the production of valnemulin. It is derived from the pleuromutilin sulphonic acid ester through a substitution reaction with penicillamine. []
  • Relevance: Like the pleuromutilin sulphonic acid ester, sulpho-pleuromutilin is an important intermediate in the multistep synthesis of valnemulin. Its presence in the synthetic pathway highlights the efforts made to develop cost-effective and scalable methods for producing this valuable pleuromutilin antibiotic. []
  • Compound Description: These compounds represent a series of newly synthesized pleuromutilin derivatives where the pleuromutilin core is linked to an alkyl acylamino-thiazole-4-methyl merecaptan moiety with various 2-substituted amino groups. These modifications aim to improve the antimicrobial activity of pleuromutilin. []
  • Relevance: These novel derivatives highlight ongoing efforts to develop new pleuromutilin-based antibiotics with enhanced activity against both drug-sensitive and drug-resistant bacterial strains. []
  • Compound Description: This set includes 19 pleuromutilin conjugates, each linked to a different nucleoside or acyclic nucleoside derivative. They were synthesized using click chemistry to investigate their potential to enhance pleuromutilin's binding affinity to the bacterial ribosome. []
  • Relevance: These conjugates were designed to exploit the interaction of pleuromutilin with the bacterial ribosome. By attaching nucleoside moieties, researchers aimed to increase the binding affinity and potentially improve the antibacterial activity of pleuromutilin. []
  • Compound Description: This series of pleuromutilin derivatives involved attaching a nucleobase, nucleoside, or phenyl group to the C22 position of pleuromutilin using various linkers. The goal was to explore the impact of these modifications on ribosomal binding and antibacterial activity. []
  • Relevance: This research focused on understanding the structure-activity relationship of pleuromutilin by systematically altering its side chain at the C22 position. The findings provide valuable insights for the design and development of novel pleuromutilin analogs with improved antibacterial properties. []

Properties

CAS Number

125-65-5

Product Name

[(2R,3S,4S,6R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-hydroxyacetate

IUPAC Name

(4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-hydroxyacetate

Molecular Formula

C22H34O5

Molecular Weight

378.5 g/mol

InChI

InChI=1S/C22H34O5/c1-6-20(4)11-16(27-17(25)12-23)21(5)13(2)7-9-22(14(3)19(20)26)10-8-15(24)18(21)22/h6,13-14,16,18-19,23,26H,1,7-12H2,2-5H3

InChI Key

ZRZNJUXESFHSIO-UHFFFAOYSA-N

SMILES

CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CO)C

Solubility

Soluble in DMSO

Synonyms

Drosophilin B
octahydro-5,8-dihydroxy-4,6,9,10- tetramethyl-6-vinyl-3a,9-propano-3aH-cyclopenta- cycloocten-1(4H)-one 8-glycolate
pleuromutilin

Canonical SMILES

CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CO)C

Isomeric SMILES

C[C@@H]1CC[C@]23CCC(=O)[C@H]2[C@]1([C@@H](C[C@@]([C@H]([C@@H]3C)O)(C)C=C)OC(=O)CO)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.